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Compound of Interest

(2S)-4-oxoazetidine-2-carboxylic
Compound Name: d
aci

Cat. No.: B091652

An In-Depth Technical Guide to (2S)-4-oxoazetidine-2-carboxylic acid: A Cornerstone Chiral
Building Block

Introduction: The Strategic Value of Conformational
Constraint

In the landscape of modern drug discovery and development, the pursuit of molecular scaffolds
that offer both structural rigidity and stereochemical precision is paramount. (2S)-4-
oxoazetidine-2-carboxylic acid, a constrained analog of L-proline, has emerged as a pivotal
chiral building block. Its strained four-membered B-lactam ring system imparts a well-defined
conformational rigidity that is highly sought after by medicinal chemists. This inherent structural
constraint allows for the precise orientation of pharmacophoric elements, leading to enhanced
binding affinity, selectivity, and improved pharmacokinetic profiles of derivative drug candidates.

This guide serves as a technical deep dive for researchers and drug development
professionals, elucidating the synthesis, key chemical transformations, and strategic
applications of this versatile molecule. We will explore the causality behind synthetic choices,
provide validated experimental protocols, and illustrate its role in the creation of complex,
biologically active compounds.

Physicochemical and Structural Characteristics
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(2S)-4-oxoazetidine-2-carboxylic acid is a white to light yellow crystalline solid.[1] Its
structure is defined by a chiral center at the C2 position in the (S)-configuration, a reactive 3-
lactam ring, and a carboxylic acid moiety, providing multiple handles for synthetic modification.
The strained four-membered ring is not planar, and its specific puckering influences the spatial
arrangement of substituents, a key feature exploited in rational drug design.[2]

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 16404-94-7 [11[3][4]1[5]
Molecular Formula C4HsNOs3 [1][4116]
Molecular Weight 115.09 g/mol [11[3][6]
Melting Point 99-102°C [1][7]

) ) [0]2°/D = -48° to -44° (c=1in
Optical Rotation [1]

MeOH)

(2S)-4-oxoazetidine-2-
IUPAC Name ) ) [6][8]
carboxylic acid

L-Pyroaspartic acid, (S)-(-)-4-
>momme - el
Oxo-2-azetidinecarboxylic acid

| Storage Temperature | 2-8°C, Sealed in dry conditions [[7][8] |

The crystal structure has been resolved, providing precise data on bond lengths and angles,
which are crucial for computational modeling and understanding intermolecular interactions,
such as hydrogen bonding.[2][6]

Synthesis of the Chiral Core: From Biocatalysis to
Chemical Routes

The efficient and stereoselective synthesis of the azetidine core is critical for its utility. Both
biosynthetic and traditional organic synthesis routes have been established.
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Chemical Synthesis from L-Aspartic Acid

A prevalent and practical approach utilizes the inexpensive chiral pool starting material, L-
aspartic acid. The fundamental strategy involves the protection of the amino and carboxylic
acid groups, followed by an intramolecular cyclization to form the strained [3-lactam ring. The
choice of protecting groups is crucial to prevent side reactions and to be removable under
conditions that do not compromise the integrity of the target molecule.

The process typically begins with the esterification of both carboxylic acid groups of L-aspartic
acid. The subsequent key step is the activation of the B-carboxyl group and cyclization, often
mediated by reagents that facilitate amide bond formation, to yield the 4-oxoazetidine ring

system.
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Synthesis from L-Aspartic Acid
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Caption: Chemical synthesis workflow starting from L-aspartic acid.
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Biosynthesis via S-adenosylmethionine (SAM)
Cyclization

Nature has evolved an elegant route to azetidine-2-carboxylic acid. Recent research has
identified AZE synthases, enzymes that catalyze the intramolecular 4-exo-tet cyclization of S-
adenosylmethionine (SAM).[9] This enzymatic reaction forms the highly strained four-
membered ring directly from a common metabolite. The enzyme masterfully pre-organizes the
SAM substrate into a conformation conducive to cyclization, facilitated by desolvation and
cation-Tt interactions within the active site.[9] While not a primary industrial production method
for the 4-oxo derivative, this discovery opens avenues for biocatalytic production and provides
profound insight into the formation of strained ring systems.

Enzymatic Synthesis

(S—adenosylmethionine (SAMD

AZEF Synthase
(e.g., AzeJ)

Intramolecular
ex0-tet cyclization

(AZE)

[Azetidine—Z—carboxylic acicD

Click to download full resolution via product page
Caption: Biosynthetic pathway of azetidine-2-carboxylic acid via AZE synthase.

Key Applications in Synthetic and Medicinal
Chemistry
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The synthetic versatility of (2S)-4-oxoazetidine-2-carboxylic acid makes it a valuable
intermediate. Its stereochemistry is crucial for designing enantioselective syntheses, leading to
more effective and safer drug molecules.[10]

Role as a Constrained Proline Mimic

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that can act as an analog of
proline.[11] The 4-oxo functionality adds another layer of synthetic utility and structural
definition. Incorporating this motif into peptides or peptidomimetics restricts the conformational
freedom of the peptide backbone, which can lock the molecule into a bioactive conformation,
thereby enhancing its interaction with biological targets like enzymes or receptors.

Intermediate in Pharmaceutical Synthesis

This building block is a key intermediate in the synthesis of a diverse range of pharmaceuticals.
[1][10] Its unique structure allows for the creation of complex molecular architectures with
potential therapeutic applications in areas such as neurological disorders.[1] For example, it
serves as an important building block for the synthesis of NMDA (N-methyl-D-aspartate)
receptor modulators.[3] The B-lactam core is itself a privileged scaffold in medicinal chemistry,
most famously represented by penicillin and related antibiotics.[12] Derivatives of 2-
oxoazetidine carboxylic acids have shown a wide array of biological activities, including
antibacterial, antitubercular, and enzyme-inhibiting properties.[12][13]
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Caption: Synthetic utility and application pathways of the core scaffold.

Validated Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following
methodologies are based on established procedures and provide a self-validating framework
for chemists.

Protocol 1: Synthesis of Isopropyl (2S)-4-oxo-2-
azetidinecarboxylate

This procedure details the cyclization of a di-esterified L-aspartic acid derivative, a key step in
producing the core scaffold ester, which can then be hydrolyzed. This protocol is adapted from
patent literature, demonstrating a scalable process.[14]

Objective: To synthesize the esterified chiral building block from diisopropyl L-aspartate.

Materials:

Diisopropyl L-aspartate hydrochloride

¢ Anhydrous Tetrahydrofuran (THF)

o Ethylmagnesium bromide (3M solution in diethyl ether)
e Dry ice / Isopropanol bath

e Saturated aqueous ammonium chloride solution

o Ethyl acetate

e Brine (saturated agueous NacCl)

Anhydrous magnesium sulfate

Procedure:
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e Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer,
thermometer, and dropping funnel under a nitrogen atmosphere, suspend diisopropy! L-
aspartate hydrochloride (e.g., 50 g) in anhydrous THF (500 mL).

o Grignard Addition: Cool the suspension to -5°C using a dry ice/isopropanol bath. Add
ethylmagnesium bromide solution dropwise via the dropping funnel over 1 hour, ensuring the
internal temperature is maintained between -5°C and 0°C.

o Cyclization: After the addition is complete, continue stirring the reaction mixture at the same
temperature for an additional 2 hours to allow for complete cyclization.

e Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium
chloride solution while maintaining a low temperature.

o Extraction: Allow the mixture to warm to room temperature. Separate the organic layer.
Extract the aqueous layer twice with ethyl acetate.

o Workup: Combine all organic layers and wash sequentially with water and then brine.

e Drying and Concentration: Dry the combined organic phase over anhydrous magnesium
sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

« Purification: Purify the crude isopropyl (2S)-4-oxo-2-azetidinecarboxylate by silica gel column
chromatography or recrystallization to obtain the final product.

Protocol 2: N-Boc Protection of Isopropyl (2S)-4-oxo0-2-
azetidinecarboxylate

Protection of the lactam nitrogen is often a necessary step to prevent unwanted side reactions
in subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a common
choice due to its stability and ease of removal under acidic conditions.

Objective: To protect the nitrogen atom of the azetidine ring.
Materials:

 Isopropyl (2S)-4-oxo-2-azetidinecarboxylate
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e Anhydrous Dichloromethane (DCM)

o Di-tert-butyl dicarbonate (Bocz20)

e 4-Dimethylaminopyridine (DMAP)

e Saturated aqueous sodium bicarbonate solution
o Ethyl acetate

e Anhydrous sodium sulfate

Procedure:

o Dissolution: Dissolve isopropyl (2S)-4-oxo-2-azetidinecarboxylate (e.g., 10 mmol) in
anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

e Reagent Addition: Add Bocz20 (1.1 equivalents, 11 mmol) and a catalytic amount of DMAP
(0.1 equivalents, 1 mmol) to the solution.

o Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium
bicarbonate solution, followed by water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
evaporate the solvent under reduced pressure.

 Purification: The resulting crude product can be purified by flash chromatography on silica
gel to yield the pure N-Boc protected product.

Conclusion and Future Prospects

(2S)-4-oxoazetidine-2-carboxylic acid stands as a testament to the power of conformationally
constrained building blocks in modern medicinal chemistry. Its rigid framework, derived from a
straightforward and scalable synthesis, provides an exceptional platform for the development of
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highly specific and potent therapeutic agents. The interplay between its chiral center and the
reactive [3-lactam ring offers a rich field for synthetic exploration.

Future applications will likely leverage the growing understanding of its biosynthesis, potentially
leading to greener, enzyme-catalyzed production methods.[9] Furthermore, its use in
combinatorial biosynthesis, where it can be incorporated as a proline mimic, opens the door to
generating novel libraries of bioactive natural product analogs. As the demand for drugs with
higher selectivity and improved pharmacological properties continues to grow, the strategic
importance of cornerstone chiral synthons like (2S)-4-oxoazetidine-2-carboxylic acid is set to
increase even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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